molecular formula C21H23Cl2N3O2 B244715 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide

カタログ番号 B244715
分子量: 420.3 g/mol
InChIキー: VYNWMUULWGMAKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in regulating vascular tone, platelet aggregation, and smooth muscle relaxation. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.

作用機序

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 selectively inhibits sGC, which is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key second messenger in the NO signaling pathway, which regulates various physiological processes, including vascular tone, platelet aggregation, and smooth muscle relaxation. By inhibiting sGC, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 enhances the bioavailability of NO and cGMP, leading to vasodilation, antiplatelet effects, and smooth muscle relaxation.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, antiplatelet effects, and smooth muscle relaxation. In animal models of pulmonary hypertension, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been shown to reduce pulmonary vascular resistance, improve pulmonary hemodynamics, and enhance exercise capacity. In addition, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.

実験室実験の利点と制限

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has several advantages for laboratory experiments, including its selectivity for sGC, its well-established synthesis method, and its extensive preclinical data. However, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 also has some limitations, including its relatively low solubility and its potential off-target effects at high concentrations.

将来の方向性

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691, including its potential therapeutic applications in various cardiovascular and pulmonary diseases, its potential use as a tool compound for studying the NO signaling pathway, and its potential use in combination therapies with other drugs targeting the NO pathway. In addition, further studies are needed to elucidate the mechanisms underlying the beneficial effects of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 in animal models of pulmonary hypertension and heart failure, and to determine its safety and efficacy in human clinical trials.

合成法

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoic acid with butanoyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to form the intermediate 4-(4-butanoylpiperazin-1-yl)benzoic acid, which is subsequently coupled with 4-chloroaniline to produce the final product, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691.

科学的研究の応用

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). In preclinical studies, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and enhance exercise capacity in animal models of pulmonary hypertension. In addition, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.

特性

分子式

C21H23Cl2N3O2

分子量

420.3 g/mol

IUPAC名

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C21H23Cl2N3O2/c1-2-3-20(27)26-12-10-25(11-13-26)17-7-5-16(6-8-17)24-21(28)18-9-4-15(22)14-19(18)23/h4-9,14H,2-3,10-13H2,1H3,(H,24,28)

InChIキー

VYNWMUULWGMAKS-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

正規SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。